molecular formula C14H13NO2 B12988574 p-Ethoxyphenyl 3-pyridylketone CAS No. 32921-15-6

p-Ethoxyphenyl 3-pyridylketone

Cat. No.: B12988574
CAS No.: 32921-15-6
M. Wt: 227.26 g/mol
InChI Key: RFYYDQWXEUDNBZ-UHFFFAOYSA-N
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Description

(4-ethoxyphenyl)(pyridin-3-yl)methanone is an aromatic ketone that features both an ethoxy-substituted phenyl ring and a pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-ethoxyphenyl)(pyridin-3-yl)methanone involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:

    Starting Materials: 4-ethoxybenzoyl chloride and pyridine.

    Catalyst: Aluminum chloride (AlCl₃).

    Solvent: Dichloromethane (CH₂Cl₂) or another non-polar solvent.

    Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of (4-ethoxyphenyl)(pyridin-3-yl)methanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-ethoxyphenyl)(pyridin-3-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, (4-ethoxyphenyl)(pyridin-3-yl)methanone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and pyridinyl groups can enhance binding affinity and selectivity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-fluorophenyl)(pyridin-3-yl)methanone: This compound features a fluorine substituent instead of an ethoxy group, which can significantly alter its reactivity and biological activity.

    (3-chloro-4-ethoxyphenyl)(pyridin-3-yl)methanone: The presence of a chlorine atom introduces different electronic effects, impacting the compound’s chemical behavior.

    (2-aminopyrimidin-4-yl)(pyridin-3-yl)methanone: This compound contains an aminopyrimidine moiety, which can lead to different pharmacological properties.

Uniqueness

(4-ethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both an ethoxy-substituted phenyl ring and a pyridinyl ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

32921-15-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(4-ethoxyphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO2/c1-2-17-13-7-5-11(6-8-13)14(16)12-4-3-9-15-10-12/h3-10H,2H2,1H3

InChI Key

RFYYDQWXEUDNBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2

Origin of Product

United States

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